molecular formula C22H18N2O5S B11169170 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B11169170
M. Wt: 422.5 g/mol
InChI Key: ZWNYOPXKJUGQCT-UHFFFAOYSA-N
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Description

2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid and 4-methyl-1,3-thiazol-2-amine.

    Coupling Reaction: The carboxylic acid group of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and reacted with 4-methyl-1,3-thiazol-2-amine to form an amide bond.

    Phenoxy Substitution: The resulting intermediate is then reacted with 4-hydroxyphenyl ether under basic conditions to introduce the phenoxy group.

    Final Product: The final product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(4-methyl-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions:

Mechanism of Action

The mechanism of action of 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves several molecular targets and pathways:

Comparison with Similar Compounds

2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(4-methyl-1,3-thiazol-2-yl)acetamide can be compared with other coumarin derivatives:

The uniqueness of this compound lies in its combined antimicrobial, anticancer, and anti-inflammatory activities, making it a versatile compound for various research applications.

Properties

Molecular Formula

C22H18N2O5S

Molecular Weight

422.5 g/mol

IUPAC Name

2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C22H18N2O5S/c1-13-12-30-22(23-13)24-19(25)11-28-16-8-6-14(7-9-16)17-10-15-4-3-5-18(27-2)20(15)29-21(17)26/h3-10,12H,11H2,1-2H3,(H,23,24,25)

InChI Key

ZWNYOPXKJUGQCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)COC2=CC=C(C=C2)C3=CC4=C(C(=CC=C4)OC)OC3=O

Origin of Product

United States

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